

Optical properties of NiWO4 thin films

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Compound of Interest		
Compound Name:	Nickel tungstate	
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An In-depth Technical Guide to the Optical Properties of Nickel Tungstate (NiWO4) Thin Films

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and optical properties of **nickel tungstate** (NiWO₄) thin films. The information presented is intended to be a valuable resource for researchers and professionals working in materials science, chemistry, and related fields, including those exploring novel materials for biomedical applications.

Introduction to NiWO₄ Thin Films

Nickel tungstate (NiWO₄) is a transition metal tungstate that has garnered significant interest due to its promising physical and chemical properties. It crystallizes in a wolframite-type monoclinic structure.[1] As a semiconductor with a wide band gap, NiWO₄ thin films are being explored for various applications, including as photocatalysts, in electrochromic devices, and as gas sensors.[2][3] Their optical properties are of particular importance as they dictate the material's interaction with light and are fundamental to its performance in these applications.

Synthesis of NiWO₄ Thin Films

Several methods have been successfully employed for the synthesis of NiWO₄ thin films. The choice of synthesis technique significantly influences the film's morphology, crystallinity, and, consequently, its optical properties.[4] Key synthesis methods include hydrothermal synthesis, sol-gel deposition, and spray pyrolysis.

Experimental Protocols



2.1.1. Hydrothermal Synthesis

The hydrothermal method involves a chemical reaction in an aqueous solution above ambient temperature and pressure in a sealed vessel called an autoclave.[5] This technique is known for producing crystalline nanomaterials.[6]

Protocol:

- Precursor Solution Preparation: Dissolve equimolar amounts of a nickel salt (e.g., nickel nitrate, Ni(NO₃)₂) and a tungsten salt (e.g., sodium tungstate, Na₂WO₄) in deionized water.
- Mixing: The solutions are mixed under constant stirring to ensure homogeneity.
- Autoclave Treatment: The resulting solution is transferred to a Teflon-lined stainless-steel autoclave. A substrate (e.g., FTO glass) is placed inside the autoclave. The autoclave is then sealed and heated to a specific temperature (e.g., 180°C) for a set duration (e.g., 18 hours).
- Cooling and Washing: After the reaction, the autoclave is allowed to cool down to room temperature. The substrate with the deposited thin film is removed and washed thoroughly with deionized water and ethanol to remove any residual reactants.
- Drying: The washed film is then dried in an oven at a low temperature (e.g., 60-80°C).

2.1.2. Sol-Gel Synthesis

The sol-gel process is a versatile solution-based method for fabricating thin films, involving the transition of a system from a liquid "sol" into a solid "gel" phase.[8][9]

Protocol:

Sol Preparation: A nickel precursor (e.g., nickel acetate) is dissolved in a solvent such as 2-methoxyethanol. A chelating agent like monoethanolamine may be added to control the hydrolysis and condensation reactions. A tungsten precursor (e.g., tungsten ethoxide) is separately dissolved in the same solvent.



- Mixing and Hydrolysis: The two solutions are mixed together and stirred. A controlled amount
 of water is added to initiate hydrolysis.
- Coating: The resulting sol is deposited onto a substrate using techniques like spin coating or dip coating.
- Gelling and Drying: The coated substrate is heated at a low temperature (e.g., 100-150°C) to evaporate the solvent and promote gelation.
- Annealing: The dried gel film is then annealed at a higher temperature (e.g., 400-600°C) to induce crystallization and form the NiWO₄ phase.[10]

2.1.3. Spray Pyrolysis

Spray pyrolysis is a deposition technique where a thin film is formed by spraying a solution onto a heated substrate, leading to the thermal decomposition of the precursors.[11][12][13][14]

Protocol:

- Precursor Solution: An aqueous solution containing soluble salts of nickel and tungsten (e.g., nickel chloride and sodium tungstate) is prepared.
- Substrate Heating: The substrate is placed on a heater and its temperature is raised to the desired deposition temperature (e.g., 350-500°C).
- Spraying: The precursor solution is atomized into fine droplets and sprayed onto the heated substrate. The droplets undergo pyrolysis upon contact with the hot surface.
- Film Formation: The decomposition of the precursors leads to the formation of a NiWO₄ thin film on the substrate.
- Post-Deposition Treatment: The film may be allowed to cool slowly in the ambient atmosphere or undergo a post-annealing step to improve crystallinity.

Optical Properties of NiWO₄ Thin Films

The optical properties of NiWO₄ thin films are primarily characterized by their band gap, photoluminescence, and Raman scattering behavior. These properties are intrinsically linked to



the synthesis conditions and the resulting film characteristics.

Data Presentation

Table 1: Optical Band Gap of NiWO₄ Thin Films

Synthesis Method	Annealing Temperature (°C)	Band Gap (eV)	Reference
Hydrothermal	As-synthesized (180°C)	3.04	[7]
Chemical Precipitation	700	3.15	[2]
Chemical Precipitation	800	3.20	[2]
Sputtering (NixW1-xO, x=0.43)	Room Temperature	3.2 - 3.3	[15]
Spray Pyrolysis	-	2.82 - 3.03	[11]

Table 2: Photoluminescence (PL) Emission of NiWO₄

Excitation Wavelength (nm)	Emission Peaks (nm)	Observation	Reference
-	423.2, 487.3, 447.0, 532.0	Broad blue-green emission	[16]
320	~450, ~520	Broad emission bands	[17]
-	410, 470	Phosphorescence and fluorescence peaks	[18]

Table 3: Raman Spectroscopy Peaks of NiWO₄



Raman Shift (cm ⁻¹)	Vibrational Mode Assignment	Reference
~900	W-O stretching in WO₅ octahedra	[19][20]
~700-800	Asymmetric W-O stretching	[21]
~525	Ni-O bond vibrations	[22]

Experimental Protocols for Optical Characterization

3.2.1. UV-Vis Spectroscopy for Band Gap Determination

UV-Vis spectroscopy is a standard technique to determine the optical band gap of semiconductor thin films by measuring their absorbance or transmittance as a function of wavelength.[3][19][20]

Protocol:

- Sample Preparation: A NiWO₄ thin film deposited on a transparent substrate (e.g., quartz or FTO glass) is used. A blank substrate is used as a reference.
- Measurement: The absorbance spectrum of the thin film is recorded over a suitable wavelength range (e.g., 200-800 nm) using a UV-Vis spectrophotometer.[23]
- Data Analysis (Tauc Plot):
 - The absorption coefficient (α) is calculated from the absorbance (A) and film thickness (t) using the relation: $\alpha = 2.303 * A / t$.
 - The Tauc equation, (αhν)ⁿ = A(hν E_g), is used, where hν is the photon energy, E_g is the band gap energy, A is a constant, and n depends on the nature of the electronic transition (n=2 for a direct band gap semiconductor like NiWO₄).
 - A Tauc plot of $(\alpha h \nu)^2$ versus $h \nu$ is generated.



• The linear portion of the plot is extrapolated to the energy axis (where $(\alpha h \nu)^2 = 0$) to determine the optical band gap $(E_g).[24]$

3.2.2. Photoluminescence (PL) Spectroscopy

PL spectroscopy provides information about the electronic transitions and defect states within the material by analyzing the light emitted after excitation with a higher energy light source.[25] [26]

Protocol:

- Excitation: The NiWO₄ thin film is irradiated with a monochromatic light source (e.g., a laser or a xenon lamp with a monochromator) with a photon energy greater than the material's band gap.
- Emission Collection: The light emitted from the sample is collected, typically at a 90° angle to the excitation source to minimize scattered excitation light.
- Spectral Analysis: The collected light is passed through a monochromator and detected by a
 photomultiplier tube or a CCD detector to obtain the PL spectrum, which is a plot of emission
 intensity versus wavelength.

3.2.3. Raman Spectroscopy

Raman spectroscopy is a non-destructive technique that probes the vibrational modes of molecules and crystal lattices, providing information about the material's structure, phase, and crystallinity.[1][17][27][28][29]

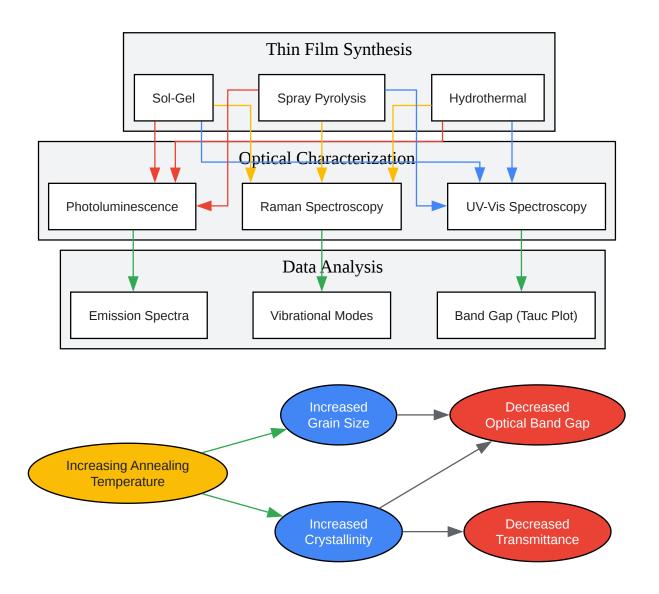
Protocol:

- Sample Illumination: A monochromatic laser beam is focused onto the surface of the NiWO₄ thin film.
- Scattered Light Collection: The inelastically scattered Raman light is collected using a lens and directed into a spectrometer.



• Spectral Analysis: A filter is used to remove the elastically scattered (Rayleigh) light. The spectrometer disperses the Raman scattered light, and a detector records the intensity as a function of the Raman shift (the energy difference between the incident and scattered photons, typically in cm⁻¹).

Mandatory Visualizations



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